molecular formula C8H8N2OS B2778271 3-methyl-6-amino-2(3H)-benzothiazolone CAS No. 57334-19-7

3-methyl-6-amino-2(3H)-benzothiazolone

Cat. No. B2778271
CAS RN: 57334-19-7
M. Wt: 180.23
InChI Key: STDGBEKVJJKVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-amino-2(3H)-benzothiazolone, also known as MBT, is a heterocyclic organic compound that has been used in a variety of scientific research applications. MBT is a versatile compound that has been used in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a fluorescent probe for biochemical studies.

Scientific Research Applications

Antiviral Properties

Compounds based on 2-aminobenzothiazole, such as our compound of interest, have shown significant antiviral properties . This has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .

Antimicrobial Activity

Benzothiazoles (BTAs), including 6-AMINO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE, have demonstrated antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

These compounds have shown anti-inflammatory and analgesic effects . This suggests potential applications in the treatment of inflammatory diseases and pain management.

Antioxidant Properties

The compound has exhibited antioxidant properties , which could make it useful in combating oxidative stress-related diseases.

Antitumor Activity

BTA derivatives, including our compound of interest, have shown antitumor effects . This suggests potential applications in cancer therapy.

Use in Organic Synthesis

The compound can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions . It can also be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Anti-tetanus Activity

The anti-tetanus activity of 2-amino-6-methylbenzothiazole, a muscle relaxant, was studied . This suggests potential applications in the treatment of tetanus.

Preparation of Bioactive Derivatives

The compound was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides . This indicates its potential use in the synthesis of other bioactive compounds.

properties

IUPAC Name

6-amino-3-methyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDGBEKVJJKVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-amino-2(3H)-benzothiazolone

Synthesis routes and methods

Procedure details

A mixture of 6-nitro-3-methyl-2-benzothiazolinone (J. Heterocyclic Chem. 1992, 29, 1069–1076, 4.85 g, 23.1 mmol) and 10% palladium-on-carbon (491 mg, 0.461 mmol) in a mixture of MeOH (45 mL) and tetrahydrofuran (45 mL) is shaken under a 40 psi hydrogen atmosphere on a Parr apparatus for 17 h. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure and triturated with ethyl acetate/hexanes. Filtration then provides the title compound, mp 188–190° C.; MS (ESI+) for C8H8N2OS m/z 181 (M+H)+.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
491 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three

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